Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane
Overview
Description
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane is an organotin compound characterized by the presence of three butyl groups and a trifluoropropenyl group attached to a tin atom
Mechanism of Action
Target of Action
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane, also known as tributyl[1-(trifluoromethyl)ethenyl]stannane, is a chemical compound used primarily in research and experimental settings
Mode of Action
Organotin compounds like this one are generally known for their ability to form stable bonds with a variety of organic compounds, which can be useful in various chemical reactions .
Biochemical Pathways
Organotin compounds are often used in organic synthesis due to their ability to facilitate a variety of chemical reactions .
Result of Action
As a research chemical, its primary use is in facilitating chemical reactions in a laboratory setting .
Action Environment
Like other organotin compounds, it’s likely that factors such as temperature, ph, and the presence of other chemicals could potentially impact its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoroprop-1-en-2-yl halides with tributyltin hydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired stannane compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropenyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it acts as a reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium catalysts are commonly used in coupling reactions involving this compound.
Solvents: Organic solvents like tetrahydrofuran and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Temperature: Reactions typically occur at room temperature or slightly elevated temperatures, depending on the specific reaction conditions.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, in Stille coupling reactions, the product is usually a new carbon-carbon bond formed between the trifluoropropenyl group and another organic moiety .
Scientific Research Applications
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in creating new materials with unique properties, such as fluorinated polymers.
Medicinal Chemistry: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tributylpropynylstannane: Similar in structure but contains a propynyl group instead of a trifluoropropenyl group.
Tributyl(3,3,3-trifluoroprop-1-yn-1-yl)stannane: Contains a trifluoropropynyl group, differing in the position of the triple bond.
Uniqueness
Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane is unique due to the presence of the trifluoropropenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly valuable in specific synthetic applications where fluorinated groups are desired .
Properties
IUPAC Name |
tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;1H2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJONLQJBPLMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29F3Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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